2,4-Difluoro-L-Phenylalanine

説明

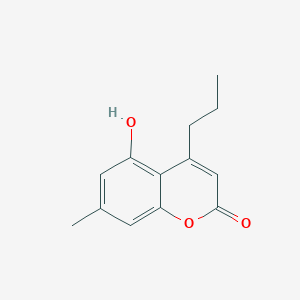

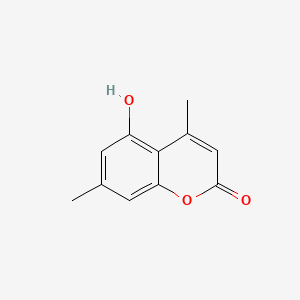

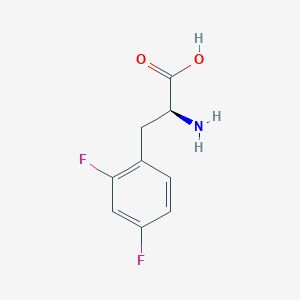

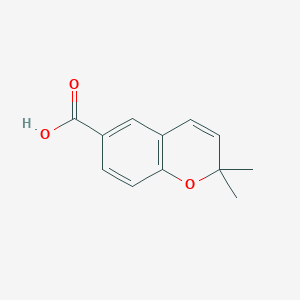

2,4-Difluoro-L-Phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. It has a molecular weight of 201.17 . Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine, have had considerable industrial and pharmaceutical applications .

Synthesis Analysis

The synthesis of fluorinated phenylalanines, such as 2,4-Difluoro-L-Phenylalanine, often involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of phenylalanines . For instance, Pentafluoro-L-phenylalanine and 2,4-ditrifluoromethyl-L-phenylalanine were synthesized through alkylation of the benzophenone imine of glycine ester with perfluorinated benzylbromide or 2,4-bis(trifluoromethyl)benzyl bromide .Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-L-Phenylalanine is characterized by the presence of two fluorine atoms attached to the phenyl group of the phenylalanine molecule .科学的研究の応用

Enzyme Inhibition

Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine , have been explored for their potential role as enzyme inhibitors. The introduction of fluorine atoms can significantly alter the binding affinity and specificity of amino acids towards enzymes, potentially leading to the development of new inhibitory compounds .

Therapeutic Agents

The unique properties of fluorinated amino acids make them candidates for therapeutic agents2,4-Difluoro-L-Phenylalanine could be utilized in designing drugs with improved pharmacokinetic properties or targeted delivery systems .

Protein Stability Studies

Selective fluorination of amino acids like 2,4-Difluoro-L-Phenylalanine allows researchers to study the stability, structure, and function of proteins. This can provide insights into protein folding and misfolding processes related to various diseases .

Tumor Imaging

In medical imaging, particularly positron emission tomography (PET), fluorinated amino acids can be used as tracers for topography imaging of tumor ecosystems, aiding in the diagnosis and treatment planning for cancer patients .

Drug Design

The incorporation of fluorinated amino acids into peptides and proteins can lead to the development of drugs with enhanced binding properties and metabolic stability2,4-Difluoro-L-Phenylalanine could play a crucial role in this aspect of drug design .

Agricultural Chemicals

Research into the use of fluorinated amino acids in agriculture is ongoing, with potential applications in developing herbicides or pesticides that are more effective and environmentally friendly .

将来の方向性

Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine, represent a hot topic in drug research over the last few decades . They have considerable industrial and pharmaceutical potential and have been expanded to play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET . Future research will likely continue to explore these and other potential applications of 2,4-Difluoro-L-Phenylalanine.

作用機序

Target of Action

2,4-Difluoro-L-Phenylalanine is a variant of the amino acid phenylalanine . It is known that phenylalanine plays a crucial role in the production of several important compounds in the body, including proteins, enzymes, and various neurotransmitters . Therefore, it can be inferred that 2,4-Difluoro-L-Phenylalanine may interact with similar targets.

Mode of Action

It is known that fluorinated phenylalanines, including 2,4-difluoro-l-phenylalanine, have been used as potential enzyme inhibitors . This suggests that 2,4-Difluoro-L-Phenylalanine may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

Fluorinated phenylalanines, such as 2,4-Difluoro-L-Phenylalanine, are known to influence the properties of peptides and proteins, affecting aspects such as protein folding, protein-protein interactions, and ribosomal translation . This suggests that 2,4-Difluoro-L-Phenylalanine may affect various biochemical pathways related to protein synthesis and function .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate various properties of the molecule, including its acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability . These changes could potentially affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Difluoro-L-Phenylalanine, influencing its bioavailability and pharmacokinetic profile .

Result of Action

Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors and therapeutic agents . Therefore, it can be inferred that 2,4-Difluoro-L-Phenylalanine may have similar effects, potentially influencing cellular processes by inhibiting certain enzymes .

特性

IUPAC Name |

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426489 | |

| Record name | 2,4-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-L-Phenylalanine | |

CAS RN |

31105-93-8 | |

| Record name | 2,4-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2,4-Difluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)